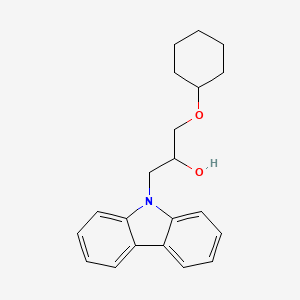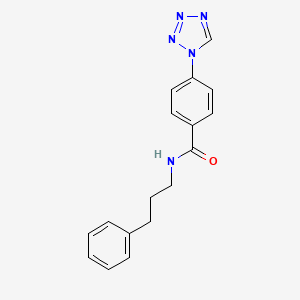![molecular formula C24H20O4 B5119959 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one, also known as NPD1, is a potent neuroprotective agent with anti-inflammatory properties. It is a synthetic derivative of the endogenous neuroprotective mediator 10,17S-docosatriene, which is formed by the action of 15-lipoxygenase-1 (15-LOX-1) on docosahexaenoic acid (DHA). NPD1 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases.
Mecanismo De Acción
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one exerts its neuroprotective effects by activating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), which regulates the expression of genes involved in inflammation, oxidative stress, and cell survival. 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one also inhibits the activation of pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
Biochemical and physiological effects:
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types, including neurons, astrocytes, and microglia. It also promotes the survival and differentiation of neural stem cells. In animal models, 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been shown to improve cognitive function, reduce neuronal damage, and enhance neurogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is its potent neuroprotective and anti-inflammatory effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one could focus on its potential therapeutic applications in other diseases, such as traumatic brain injury and multiple sclerosis. It could also investigate the mechanisms underlying its effects on neural stem cells and its potential use in regenerative medicine. Additionally, studies could explore the use of 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one in combination with other neuroprotective agents to enhance its efficacy.
Métodos De Síntesis
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can be synthesized by the reaction of 2-naphthylacetic acid with propyl bromide to form 2-(2-naphthyl)propionic acid, which is then converted to the corresponding acid chloride by treatment with thionyl chloride. The acid chloride is then reacted with 4-hydroxycoumarin in the presence of a base such as triethylamine to yield 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been shown to have neuroprotective effects in a variety of in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has also been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.
Propiedades
IUPAC Name |
7-(2-naphthalen-2-yl-2-oxoethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-2-5-18-13-24(26)28-23-14-20(10-11-21(18)23)27-15-22(25)19-9-8-16-6-3-4-7-17(16)12-19/h3-4,6-14H,2,5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQBNXRWUIOIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dipentyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5119884.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![ethyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119908.png)


![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)

![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)